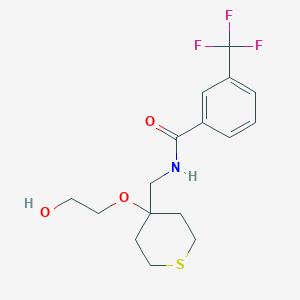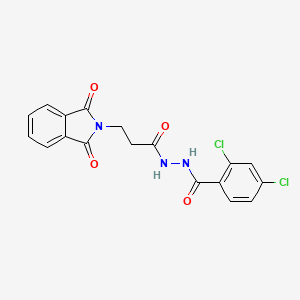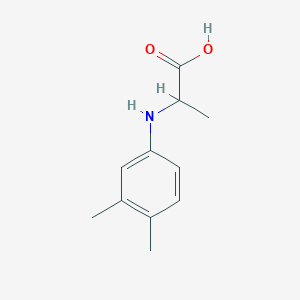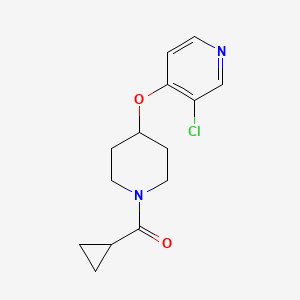
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a versatile chemical compound used in various fields such as chemistry, biology, medicine, and industry. It exhibits unique properties due to its complex structure, making it a subject of interest in scientific research and industrial applications.
作用机制
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis. It promotes the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in LDLRs, which can uptake more low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway. This results in lower levels of circulating LDL cholesterol, which is beneficial for cardiovascular health .
Pharmacokinetics
The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of PCSK9 protein synthesis . On a cellular level, this results in an increase in LDLRs, leading to more efficient clearance of LDL cholesterol from the bloodstream . This can help to maintain healthy cholesterol levels and potentially reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors affecting the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, could impact the compound’s action . Additionally, factors affecting the absorption and metabolism of the compound, such as diet and gut microbiota, could also influence its efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multi-step reactions The process begins with the preparation of 3-chloropyridine This is followed by its reaction with piperidine to form the intermediate (3-chloropyridin-4-yl)piperidine
Industrial Production Methods: Industrially, the production may involve large-scale reactions in reactors designed for high throughput. Catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity. The use of solvent systems and purification techniques like chromatography and recrystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reductive conditions can modify the structure, resulting in reduced derivatives.
Substitution: Common substitution reactions involve the replacement of functional groups, influencing its reactivity and properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Various halogens and organometallics are used under specific conditions.
Major Products: The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols or amines.
科学研究应用
In Chemistry:
In Biology: It serves as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
In Medicine: Due to its structural complexity, it is explored for potential pharmaceutical applications, including drug development for various diseases.
In Industry: The compound finds use in the manufacturing of materials with specific properties, and as an intermediate in the synthesis of complex chemical products.
相似化合物的比较
When compared to similar compounds like (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(methyl)methanone or (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone stands out due to its unique cyclopropyl group This group imparts distinct chemical and physical properties, such as increased rigidity and stability
By exploring its synthesis, reactions, and applications, researchers continue to uncover the potential of this compound in various scientific fields.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-16-6-3-13(12)19-11-4-7-17(8-5-11)14(18)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYONYFBEYZOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
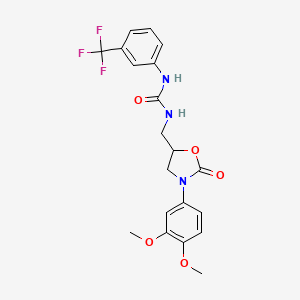
![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)
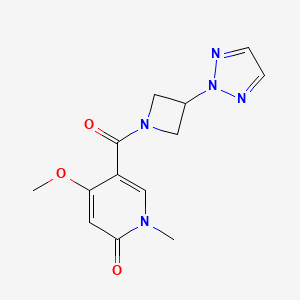
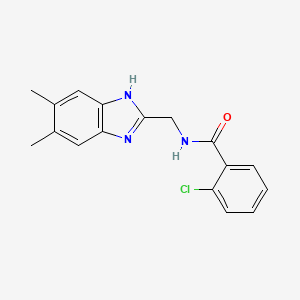
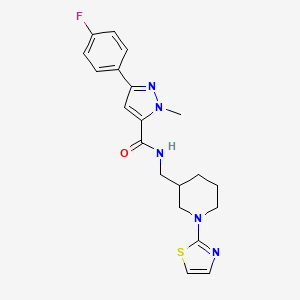
![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)

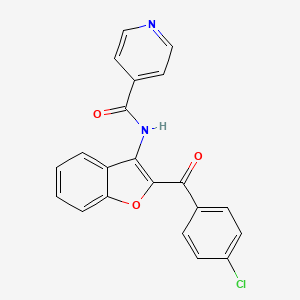
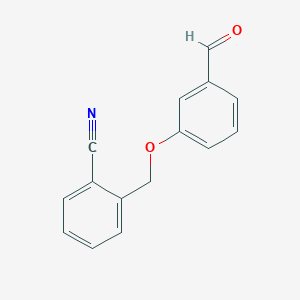
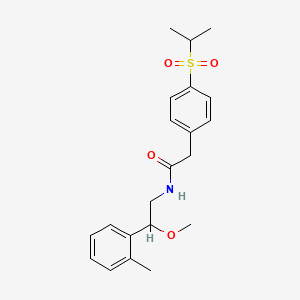
![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)
